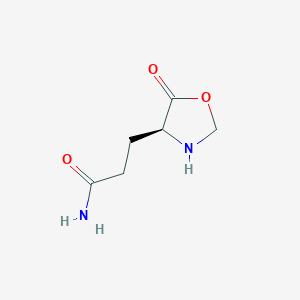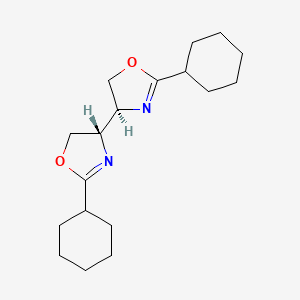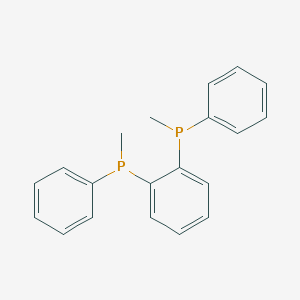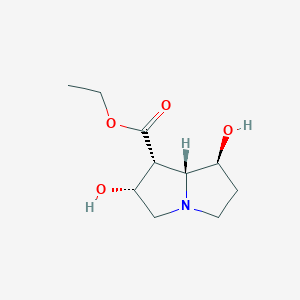
1-(1-(2-Methylallyl)-1H-pyrrol-2-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-(2-Methylallyl)-1H-pyrrol-2-yl)ethanone is a synthetic organic compound that belongs to the class of pyrrole derivatives Pyrrole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-(2-Methylallyl)-1H-pyrrol-2-yl)ethanone typically involves the reaction of 2-methylallyl bromide with pyrrole under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the bromide is replaced by the pyrrole ring. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to facilitate the substitution .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as palladium or nickel complexes, can further enhance the efficiency of the reaction .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(1-(2-Methylallyl)-1H-pyrrol-2-yl)ethanone undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium or nickel catalysts.
Substitution: Halogens (chlorine, bromine), nitro groups, and other electrophiles in the presence of Lewis acids.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitro-substituted pyrrole derivatives.
Applications De Recherche Scientifique
1-(1-(2-Methylallyl)-1H-pyrrol-2-yl)ethanone has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1-(1-(2-Methylallyl)-1H-pyrrol-2-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
- 1-(1-Allyl-1H-pyrrol-2-yl)ethanone
- 1-(1-(2-Methylpropyl)-1H-pyrrol-2-yl)ethanone
- 1-(1-(2-Methylbutyl)-1H-pyrrol-2-yl)ethanone
Comparison: 1-(1-(2-Methylallyl)-1H-pyrrol-2-yl)ethanone is unique due to the presence of the 2-methylallyl group, which imparts distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity and selectivity in chemical reactions, as well as varied biological activities .
Propriétés
Formule moléculaire |
C10H13NO |
|---|---|
Poids moléculaire |
163.22 g/mol |
Nom IUPAC |
1-[1-(2-methylprop-2-enyl)pyrrol-2-yl]ethanone |
InChI |
InChI=1S/C10H13NO/c1-8(2)7-11-6-4-5-10(11)9(3)12/h4-6H,1,7H2,2-3H3 |
Clé InChI |
LBIYSXNMLMJPCG-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)CN1C=CC=C1C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



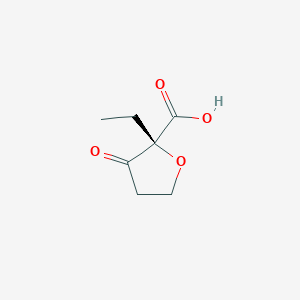
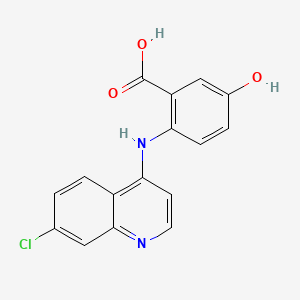

![5-Isoquinolinamine, N-[1-(3-furanylmethyl)-3-piperidinyl]-](/img/structure/B12887457.png)
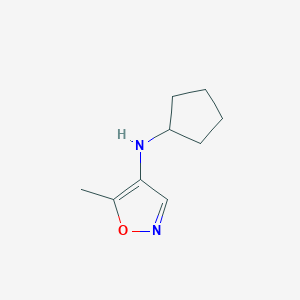

![2-(Aminomethyl)benzo[d]oxazole-4-acetic acid](/img/structure/B12887470.png)

